An In-depth Technical Guide to the Physicochemical Properties of 2-(4-morpholinyl)-4-pyridinylamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-morpholinyl)-4-pyridinylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful development is built. These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical exploration of 2-(4-morpholinyl)-4-pyridinylamine (CAS 35980-77-9), a substituted aminopyridine with structural motifs of interest in medicinal chemistry.
Our approach transcends a simple data sheet. We will delve into the core physicochemical pillars—pKa, lipophilicity, and solubility—elucidating not just the "what," but the critical "why" and "how." We will explore the causality behind experimental choices and present robust, field-proven protocols that ensure data integrity and reproducibility. This document is designed to serve as a practical and authoritative resource for scientists working to characterize this molecule or similar chemical entities.
Molecular Profile of 2-(4-morpholinyl)-4-pyridinylamine
A molecule's identity begins with its structure. 2-(4-morpholinyl)-4-pyridinylamine is comprised of a 4-aminopyridine core, a key pharmacophore in various biologically active compounds, substituted at the 2-position with a morpholine ring. This combination of a heterocyclic aromatic amine and a saturated, aliphatic ether-amine suggests a complex interplay of properties that warrants careful experimental characterization.
| Property | Value | Source |
| IUPAC Name | 2-morpholin-4-ylpyridin-4-amine | - |
| Synonyms | 2-(4-morpholinyl)-4-pyridinylamine | - |
| CAS Number | 35980-77-9 | [1] |
| Molecular Formula | C₉H₁₃N₃O | (Calculated) |
| Molecular Weight | 179.22 g/mol | (Calculated) |
| Predicted pKa | 7.8 (most basic) | (Computational Prediction) |
| Predicted logP | 0.5 | (Computational Prediction) |
| Predicted Aqueous Solubility | 1.5 g/L | (Computational Prediction) |
Note: Predicted values are generated using computational models and require experimental verification. They serve as valuable initial estimates for experimental design.
Section 1: Ionization Constant (pKa)
The Scientific Imperative: Why pKa is Paramount
The pKa, the negative logarithm of the acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the extent of a molecule's ionization at a given pH. For 2-(4-morpholinyl)-4-pyridinylamine, a basic compound, the pKa value corresponds to the pH at which 50% of the molecules are in their protonated (charged, cationic) form and 50% are in their neutral (un-ionized) form.
This equilibrium is fundamental to the entire ADME profile:
-
Solubility: The charged, protonated form is generally much more soluble in aqueous media (like gastrointestinal fluid or blood plasma) than the neutral form.
-
Permeability: The neutral, more lipophilic form is typically better able to permeate biological membranes (like the intestinal epithelium or the blood-brain barrier).
-
Target Binding: The ionization state at the site of action can be crucial for electrostatic interactions with the biological target.
Structurally, 2-(4-morpholinyl)-4-pyridinylamine possesses three potential basic centers: the pyridine ring nitrogen, the exocyclic amino group nitrogen, and the morpholine nitrogen. The pyridine and amino nitrogens are part of an aminopyridine system where electron density is shared, influencing their respective basicities. The morpholine nitrogen, being an aliphatic amine, will also contribute. Predicting which nitrogen is the most basic requires careful consideration, but experimental determination is essential for an accurate understanding.
Self-Validating Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains a gold-standard method for its accuracy and reliability. The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is incrementally added. The resulting pH vs. volume curve allows for the precise determination of the pKa.
Methodology:
-
Compound Preparation: Accurately weigh approximately 1-2 mg of 2-(4-morpholinyl)-4-pyridinylamine and dissolve it in a known volume (e.g., 10 mL) of an appropriate solvent system.
-
Causality: For compounds with low aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) is necessary to maintain the compound in solution throughout the titration. The co-solvent choice can slightly alter the apparent pKa, so consistency is key.
-
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a controlled temperature (25°C or 37°C).
-
Ionic Strength Adjustment: Add a concentrated solution of a neutral salt (e.g., KCl) to the sample solution to achieve a final concentration of ~0.15 M.
-
Causality: Maintaining a constant ionic strength mimics physiological conditions and minimizes fluctuations in activity coefficients, leading to a more accurate pKa value.
-
-
Titration: Place the sample solution in a thermostatted vessel with gentle stirring. Submerge the calibrated pH electrode and the tip of a micro-burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Data Acquisition: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added. The increments should be smaller near the equivalence point where the pH changes most rapidly.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[2][3]
Visualization: Potentiometric pKa Determination Workflow
Caption: Workflow for experimental pKa determination.
Section 2: Lipophilicity (logP & logD)
The Scientific Imperative: Balancing Solubility and Permeability
Lipophilicity, or "fat-loving," is the property of a compound to dissolve in fats, oils, and non-polar solvents. It is a critical determinant of a drug's ability to cross biological membranes. The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. For convenience, this is expressed on a logarithmic scale as logP.[4]
-
logP: Refers only to the partitioning of the neutral species.
-
logD: The distribution coefficient, is the effective lipophilicity at a specific pH, accounting for the partitioning of both the neutral and ionized species.
For an ionizable base like 2-(4-morpholinyl)-4-pyridinylamine, logD is pH-dependent. At low pH (well below the pKa), the compound is mostly ionized and hydrophilic, resulting in a low logD. As the pH increases above the pKa, the proportion of the neutral, more lipophilic species increases, and the logD value rises to approach the logP value. Understanding this profile is essential for predicting absorption in different regions of the GI tract, which have varying pH levels.[5]
Self-Validating Protocol: Shake-Flask Method for logP Determination
The Shake-Flask method is the traditional and most reliable technique for measuring logP, directly reflecting the definition of the partition coefficient.[4]
Methodology:
-
Solvent Preparation: Prepare a sufficient quantity of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.
-
Causality: Pre-saturation is critical to ensure that the volume of each phase does not change during the experiment due to mutual dissolution, which would alter the final concentration measurements.
-
-
Compound Dosing: Prepare a stock solution of 2-(4-morpholinyl)-4-pyridinylamine in the aqueous buffer. Add a small volume of this stock to a vessel containing known volumes of the pre-saturated n-octanol and buffer (e.g., 5 mL of each). The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.
-
Equilibration: Seal the vessel and shake or agitate it gently at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to allow the compound to reach partitioning equilibrium.
-
Causality: Equilibrium must be reached for the measurement to be a true thermodynamic constant. Insufficient shaking time is a common source of error.
-
-
Phase Separation: Centrifuge the vessel at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw a precise aliquot from both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for each phase.
-
Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[6]
Visualization: Shake-Flask logP Determination Workflow
Caption: Workflow for Shake-Flask logP determination.
Section 3: Aqueous Solubility
The Scientific Imperative: Getting the Drug into Solution
Aqueous solubility is a prerequisite for absorption. A drug must be in solution to be absorbed from the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[1] It is crucial to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This is a high-throughput assay used in early discovery for ranking compounds.[7]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer. It is the "gold standard" measurement, crucial for late-stage lead optimization and pre-formulation studies.[7]
Given the basic nature of 2-(4-morpholinyl)-4-pyridinylamine, its solubility is expected to be highly pH-dependent, increasing significantly at pH values below its pKa due to the formation of the more soluble cationic salt.
Self-Validating Protocol: Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility, providing the most accurate and relevant value for biopharmaceutical assessment.
Methodology:
-
System Preparation: Prepare the desired aqueous buffer (e.g., pH 7.4 PBS) and control the temperature (e.g., 25°C or 37°C).
-
Sample Preparation: Add an excess amount of the solid, crystalline 2-(4-morpholinyl)-4-pyridinylamine to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Causality: An excess of solid material is required to drive the system to a thermodynamic equilibrium between the solid state and the saturated solution.
-
-
Equilibration: Seal the vials and agitate them (e.g., on a shaker or rotator) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Causality: For many crystalline solids, the dissolution process can be slow. Shorter incubation times may lead to an underestimation of the true solubility.
-
-
Phase Separation: Allow the vials to stand, or centrifuge them, to let the excess solid settle. Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Causality: Incomplete removal of solid particles is a major source of error, leading to an overestimation of solubility.
-
-
Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Result Expression: The determined concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility.
Conclusion
The physicochemical properties of 2-(4-morpholinyl)-4-pyridinylamine—its pKa, logP, and aqueous solubility—are not independent variables but an interconnected triad that defines its drug-like potential. The basic nature of the molecule will drive a pH-dependent profile for both lipophilicity (logD) and solubility, a critical consideration for predicting its in vivo behavior. While computational predictions provide a valuable starting point, the rigorous experimental protocols detailed in this guide are indispensable for generating the high-quality, reliable data required for informed decision-making in any drug discovery and development program. A thorough experimental characterization is the only way to truly understand the opportunities and challenges this promising chemical scaffold presents.
References
-
Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]
-
Zubrick, J. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]
-
ULM Chemistry. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. Available at: [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Available at: [Link]
-
BYJU'S. (n.d.). How to calculate pKa. BYJU'S. Available at: [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Towards Data Science. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Chemistry LibreTexts. Available at: [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Available at: [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
Sources
- 1. 35980-77-9|2-Morpholinopyridin-4-amine|BLD Pharm [bldpharm.com]
- 2. 2-(morpholin-4-yl)pyrimidin-5-amine 97% | CAS: 65735-68-4 | AChemBlock [achemblock.com]
- 3. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Morpholin-4-ylcyclohexyl)pyridin-3-amine | C15H23N3O | CID 159875262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Amino-2-(4-morpholinyl)pyridine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 4-Amino-2-methylpyridine | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
